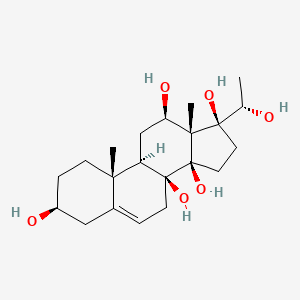
SD-1029
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JAK2 Inhibitor III, SD-1029, is a cell-permeable xanthenedione compound that acts as a JAK2-selective inhibitor . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src and shows little inhibition towards a panel of 49 other protein kinases in cell-free kinase assays .
Molecular Structure Analysis
The empirical formula of JAK2 Inhibitor III, this compound is C25H30Cl2N2O3 · 2HBr . Its molecular weight is 639.25 .Chemical Reactions Analysis
JAK2 Inhibitor III, this compound inhibits autophosphorylation of recombinant JAK2 and decreases levels of phosphorylated JAK2, but not JAK1 or Src .Physical And Chemical Properties Analysis
JAK2 Inhibitor III, this compound is a solid compound . It is off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Krebsforschung: Hemmung der Zellproliferation
SD-1029 wird in der Krebsforschung hauptsächlich eingesetzt, da es die Autophosphorylierung von JAK2 hemmen kann, ein entscheidender Schritt im JAK/STAT-Signalweg, der häufig in die Entstehung von Krebs verwickelt ist {svg_1}. Durch die Hemmung dieses Signalwegs reduziert this compound effektiv die Zellproliferation in verschiedenen Krebszelllinien, darunter Leber-, Brust- und Eierstockkrebs. Dies macht es zu einem wertvollen Instrument für die Erforschung der Krebsbiologie und potenzieller therapeutischer Interventionen.
Antikrebsanwendungen: Modulation der Immunantwort
Der JAK/STAT-Signalweg spielt auch eine wichtige Rolle im Immunsystem, insbesondere bei der Regulierung von Entzündungen und der Immunantwort. Die Hemmung von JAK2 durch this compound kann die Immunantwort modulieren, was es für die Erforschung von Autoimmunerkrankungen und die Entwicklung von entzündungshemmenden Medikamenten nützlich macht {svg_2}.
Hämatologische Erkrankungen: Behandlung von myeloproliferativen Neoplasien
JAK2-Mutationen werden häufig in myeloproliferativen Neoplasien (MPN) gefunden, einer Gruppe von hämatologischen Erkrankungen. Die gezielte Hemmung der JAK2-Aktivität durch this compound bietet einen potenziellen therapeutischen Ansatz für die Behandlung von MPNs und bildet eine Grundlage für die klinische Forschung und Medikamentenentwicklung {svg_3}.
Neurologische Forschung: Neuroinflammation und neurodegenerative Erkrankungen
Die Forschung legt nahe, dass der JAK/STAT-Signalweg an Neuroinflammation und dem Fortschreiten neurodegenerativer Erkrankungen beteiligt sein kann. This compound könnte verwendet werden, um die Rolle des Signalwegs in diesen Erkrankungen zu untersuchen und Behandlungen zu entwickeln, die auf Neuroinflammation abzielen {svg_4}.
Virologie: Hemmung der Virusreplikation
Es wurde gezeigt, dass this compound die Replikation des Hepatitis-A-Virus in Zellkultur hemmt, was auf eine potenzielle Anwendung in der antiviralen Forschung hindeutet. Der Mechanismus, durch den es die Virusreplikation hemmt, könnte Einblicke in neue antivirale Strategien liefern {svg_5}.
Signaltransduktionsforschung: Verständnis der Dynamik des JAK/STAT-Signalwegs
Über seine Bedeutung für Krankheiten hinaus ist this compound ein Werkzeug für die Grundlagenforschung des JAK/STAT-Signalwegs. Durch die selektive Hemmung von JAK2 können Forscher die Dynamik dieses Signalwegs und seine Interaktionen mit anderen zellulären Prozessen untersuchen {svg_6}.
Wirkmechanismus
Target of Action
The primary target of SD-1029 is the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) proteins . These proteins play crucial roles in cell survival and proliferation . Aberrant activation of STAT3 promotes tumor growth and survival in several human cancers, making it an attractive pathway for the development of targeted anticancer therapy .
Mode of Action
This compound inhibits the activation of STAT3 by inhibiting the phosphorylation of JAK2 . It has been shown to inhibit the nuclear translocation of STAT3, which is a necessary step for STAT3 to function as a DNA-binding transcription factor . This inhibition of JAK2 phosphorylation and STAT3 nuclear translocation disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in various types of cancer .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. By inhibiting JAK2 and STAT3, this compound disrupts this signaling pathway, thereby inhibiting the transcription of genes that promote cell survival and proliferation .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, or the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound results in the down-regulation of anti-apoptotic proteins Bcl-X L and survivin, which are target proteins of activated STAT3 . This leads to the induction of apoptosis, or programmed cell death, in several human breast and ovarian cancer cell lines . This compound also enhances apoptosis induced by other drugs, such as paclitaxel, in ovarian cancer cells .
Safety and Hazards
Zukünftige Richtungen
JAK inhibitors have revolutionized treatments for a heterogeneous group of disorders, such as myeloproliferative neoplasms, rheumatoid arthritis, inflammatory bowel disease, and multiple immune-driven dermatological diseases . The use of JAK inhibitors in clinical scenarios, including haematology-oncology, rheumatology, dermatology, and gastroenterology, has revolutionized many traditional treatment pathways . Other potential applications in a disparate group of disorders are being developed and we await evaluation with interest .
Eigenschaften
IUPAC Name |
9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLAKXQHDQKKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Br2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

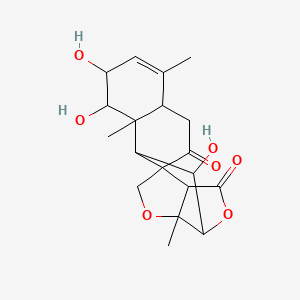
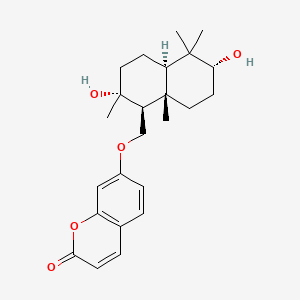
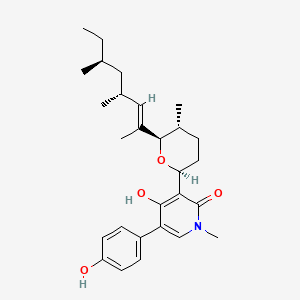
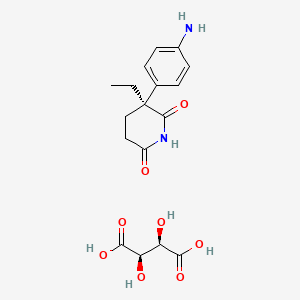
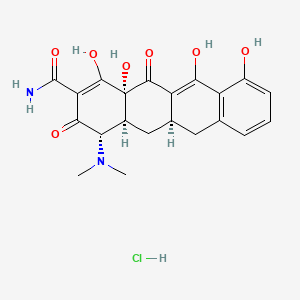
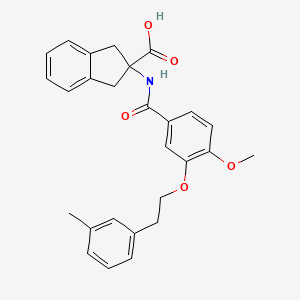

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
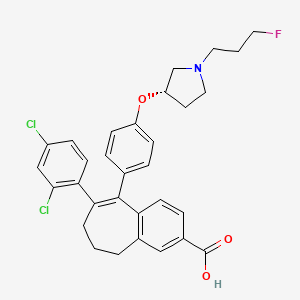
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)

